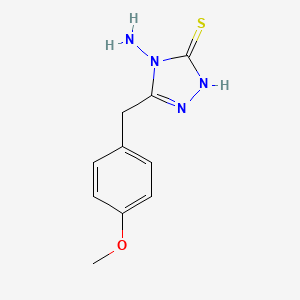

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 93073-14-4

Cat. No.: VC2323445

Molecular Formula: C10H12N4OS

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93073-14-4 |

|---|---|

| Molecular Formula | C10H12N4OS |

| Molecular Weight | 236.3 g/mol |

| IUPAC Name | 4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) |

| Standard InChI Key | RPGVZQCLIGREBE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC2=NNC(=S)N2N |

| Canonical SMILES | COC1=CC=C(C=C1)CC2=NNC(=S)N2N |

Introduction

Chemical Structure and Properties

4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol features a five-membered 1,2,4-triazole ring with multiple functional groups. The triazole core contains three nitrogen atoms in positions 1, 2, and 4, with the amino group (-NH₂) attached to the nitrogen at position 4. Position 5 of the triazole ring bears a 4-methoxybenzyl substituent, while position 3 contains a thiol (-SH) group. This molecular architecture resembles other triazole derivatives that have demonstrated significant biological activities in previous studies.

The presence of the methoxy group on the benzyl substituent likely confers electron-donating properties to the molecule, which can influence its biological activity. Research on similar compounds has indicated that electron-donating groups often enhance antimicrobial potency compared to electron-withdrawing substituents . Additionally, the compound possesses multiple hydrogen bond donors and acceptors through its amino, thiol, and methoxy functionalities, potentially enabling interactions with various biological targets.

Physical Properties

While specific data for 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is limited, related compounds typically exhibit the following characteristics:

-

Appearance: Crystalline solid

-

Solubility: Moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide

-

Spectral characteristics: Distinctive IR bands for N-H, S-H, and C=N functional groups

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can be approached through established methodologies for similar triazole-thiol derivatives. Based on synthesis protocols for related compounds, a multi-step procedure would likely be employed.

Proposed Synthetic Route

Drawing from methodologies used for similar compounds, the synthesis could proceed through the following steps:

-

Preparation of 4-methoxyphenylacetic acid ester

-

Conversion to the corresponding hydrazide via reaction with hydrazine hydrate

-

Formation of potassium dithiocarbazinate salt by reaction with carbon disulfide in alkaline medium

-

Cyclization with hydrazine hydrate to form the basic triazole-thiol nucleus

This proposed route is based on similar synthesis procedures documented for related triazole-thiol compounds . The general reaction involves the cyclization of potassium salt with hydrazine hydrate to form the triazole nucleus, as observed in the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives .

Green Synthesis Alternative

Environmental considerations have prompted exploration of greener synthesis approaches for triazole derivatives. A four-step green synthesis method reported for related compounds could be adapted for 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol . This approach might involve:

-

Esterification of the starting acid in ethanol with catalytic amounts of sulfuric acid

-

Conversion to hydrazide using hydrazine hydrate

-

Formation of the oxadiazole-thiol intermediate

-

Final conversion to the desired triazole-thiol compound

Biological Activities

| Compound Type | Concentration (%) | Inhibition Zone Diameter (mm) | |||

|---|---|---|---|---|---|

| S. aureus (Gram+) | E. coli (Gram-) | K. pneumoniae (Gram-) | C. albicans (Fungus) | ||

| Electron-donating substituents | 5 | 14-16 | 6-8 | 10-12 | 8 |

| Electron-withdrawing substituents | 5 | 12 | 5 | 10 | 6 |

| Reference antibiotics | Standard dose | 22 (Ofloxacin) | 14 (Ofloxacin) | 31 (Ofloxacin) | 26 (Fluconazole) |

Note: Data derived from studies on similar triazole-thiol derivatives

Antitubercular Activity

Another significant potential application of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol lies in its possible antitubercular properties. Studies on related compounds, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated promising activity against Mycobacterium tuberculosis, including drug-resistant strains .

The antitubercular activity of triazole-thiol derivatives has been linked to their ability to target several essential bacterial enzymes, including β-ketoacyl carrier protein synthase III (FABH), β-ketoacyl ACP synthase I (KasA), and CYP121 . The 4-methoxybenzyl group in the target compound may influence these interactions, potentially affecting its antitubercular efficacy.

Table 2: Antitubercular Activity of Related Triazole-Thiol Derivatives

| Compound | Minimum Inhibitory Concentration (μg/mL) | |

|---|---|---|

| M. tuberculosis H37Rv | MDR M. tuberculosis | |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | 5.5 | 11 |

| Other triazole-thiol derivatives | 0.2-32 | 0.2-32 |

| Reference drugs (Rifampicin/Isoniazid) | 1.0/0.2 | Resistant |

Note: Data derived from studies on related triazole-thiol derivatives

Structure-Activity Relationship

The biological activity of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol would likely be influenced by several structural features:

-

The triazole ring: Provides the basic pharmacophore for antimicrobial and antitubercular activities

-

The thiol group: Often essential for interaction with biological targets

-

The amino group: Contributes to hydrogen bonding capabilities

-

The 4-methoxybenzyl substituent: The electron-donating nature of the methoxy group potentially enhances antimicrobial activity

Research on similar compounds suggests that electron density on the N-4 position of the triazole nucleus significantly affects antimicrobial activity . The 4-methoxybenzyl group in the target compound, with its electron-donating properties, may therefore enhance its biological efficacy compared to derivatives with electron-withdrawing substituents.

Challenges and Future Directions

Despite the promising potential of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, several challenges and opportunities for future research remain:

-

Optimization of synthesis procedures for improved yield and purity

-

Comprehensive evaluation of antimicrobial and antitubercular activities

-

Detailed structure-activity relationship studies to enhance potency

-

Investigation of potential toxicity and pharmacokinetic properties

-

Exploration of synergistic effects with established antimicrobial agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume